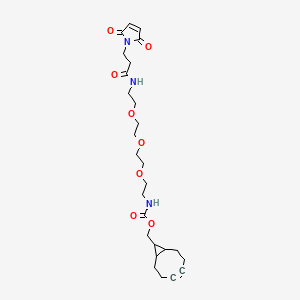
BCN-endo-PEG3-Maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-endo-PEG3-Maleimide: is a heterobifunctional linker that contains a bicyclo[6.1.0]non-4-yne (BCN) moiety and a maleimide group. This compound is widely used in bioconjugation and click chemistry due to its high reactivity and biocompatibility. The BCN moiety is particularly suited for aqueous bioconjugations because of its high reactivity with azide counterparts and its hydrophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: BCN-endo-PEG3-Maleimide is synthesized through a series of chemical reactions that involve the introduction of the BCN and maleimide functional groups onto a polyethylene glycol (PEG) backbone. The synthesis typically involves the following steps:
Formation of BCN Moiety: The BCN moiety is synthesized through a series of cycloaddition reactions.
PEGylation: The BCN moiety is then attached to a PEG chain to enhance its solubility and reduce steric hindrance.
Introduction of Maleimide Group: Finally, the maleimide group is introduced to the PEG chain through a nucleophilic substitution reaction
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, and the compound is typically purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: BCN-endo-PEG3-Maleimide undergoes several types of chemical reactions, including:
Click Chemistry: The BCN moiety reacts with azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on cysteine residues to form stable thioether bonds
Common Reagents and Conditions:
Click Chemistry: Azide-containing molecules, mild buffer conditions, no need for a copper catalyst.
Thiol-Maleimide Reaction: Thiol-containing molecules, neutral to slightly basic pH
Major Products:
Click Chemistry: Triazole-linked conjugates.
Thiol-Maleimide Reaction: Thioether-linked conjugates
Scientific Research Applications
BCN-endo-PEG3-Maleimide has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules such as proteins, peptides, and antibodies.
Medicine: Utilized in drug delivery systems, diagnostics, and imaging.
Industry: Applied in the development of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of BCN-endo-PEG3-Maleimide involves its ability to form stable covalent bonds with target molecules. The BCN moiety undergoes SPAAC with azide groups, forming triazole linkages. The maleimide group reacts with thiol groups on cysteine residues to form thioether bonds. These reactions occur rapidly under mild conditions and do not require toxic catalysts, making the compound highly biocompatible .
Comparison with Similar Compounds
exo-BCN-PEG3-maleimide: Similar structure but different stereochemistry.
BCN-PEG7-maleimide: Longer PEG chain, providing greater flexibility and solubility.
Mal-NH-PEG2-BCN: Shorter PEG chain, used for different applications
Uniqueness: BCN-endo-PEG3-Maleimide is unique due to its specific stereochemistry, which can influence its reactivity and biocompatibility. The PEG3 spacer reduces aggregation and steric hindrance, enhancing its solubility and making it suitable for a wide range of applications .
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O8/c30-23(9-12-29-24(31)7-8-25(29)32)27-10-13-34-15-17-36-18-16-35-14-11-28-26(33)37-19-22-20-5-3-1-2-4-6-21(20)22/h7-8,20-22H,3-6,9-19H2,(H,27,30)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRUYTQNTVMKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[4-(2,5-dioxopyrrol-1-yl)butylcarbamoyl]benzoic acid](/img/structure/B8116038.png)
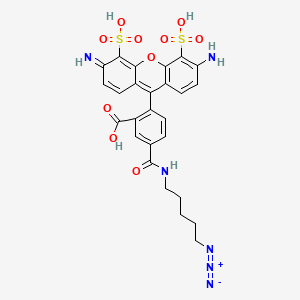
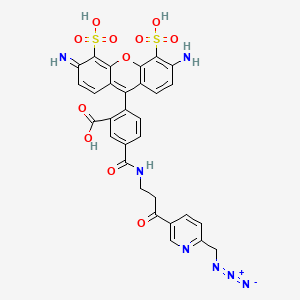
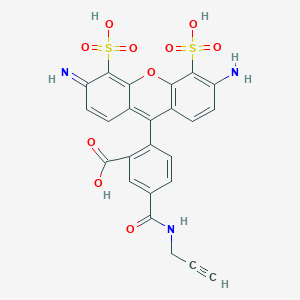
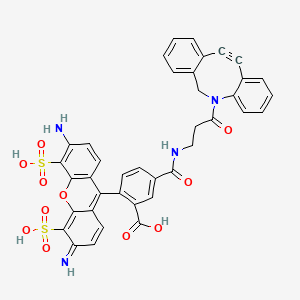
![3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid](/img/structure/B8116063.png)
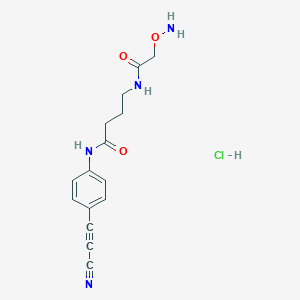
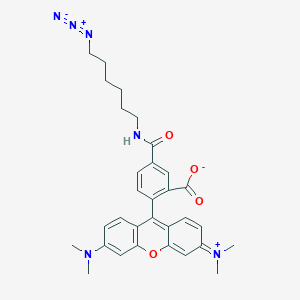
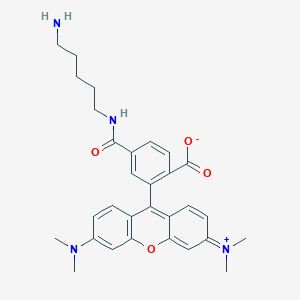
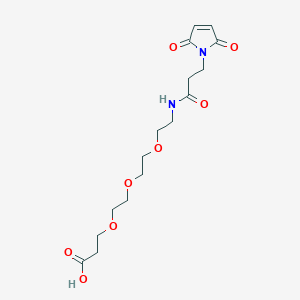
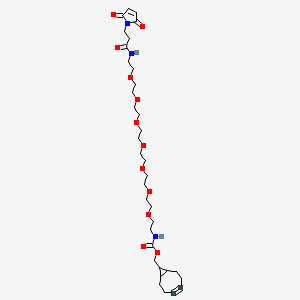
![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116122.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8116124.png)
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116127.png)
